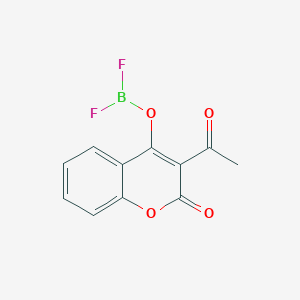

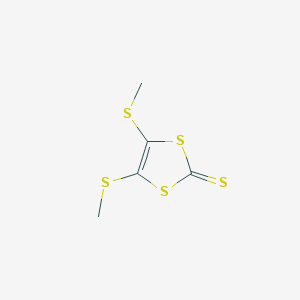

4,5-双(甲硫基)-1,3-二噻吩-2-硫酮

描述

Synthesis Analysis

The synthesis of 4,5-bis(methylthio)-1,3-dithiole-2-thione and its derivatives often involves reactions between organostannyl or organomercury compounds with dithiolate ligands. For instance, Bordinhão et al. (2008) reported the synthesis from reactions involving triphenylstannylmethylthiolato precursors and caesium dithiolato-1,2-dithiole-3-thione, leading to compounds with distorted tetrahedral tin centers co-crystallizing to form solid solution species (Bordinhão et al., 2008).

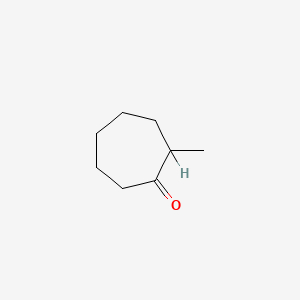

Molecular Structure Analysis

Crystallographic studies reveal that 4,5-bis(methylthio)-1,3-dithiole-2-thione derivatives often display coordination bonds and S⋯S contacts, assembling into ribbon structures in their complexes. Dai et al. (2004) characterized two complexes of this compound, highlighting short S⋯S contacts and planar coordination around metal centers, indicative of the preferential coordination sites for metal ions (Dai et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 4,5-bis(methylthio)-1,3-dithiole-2-thione are diverse, including its use as a precursor for the synthesis of coordination compounds. Hameau et al. (2012) investigated its coordination chemistry with Ag(I) and Cu(I) salts, revealing five different coordination modes and the formation of polymeric complexes characterized by X-ray diffraction, showcasing the ligand's versatility (Hameau et al., 2012).

Physical Properties Analysis

The physical properties of 4,5-bis(methylthio)-1,3-dithiole-2-thione derivatives, such as crystal structures and intermolecular interactions, are crucial for understanding their potential applications. The crystal structures often reveal significant information about molecular geometries and interactions that govern the assembly of these compounds into larger structures, as shown in studies by Azov et al. (2011), which analyzed crystal packing and intermolecular contacts (Azov et al., 2011).

科学研究应用

配合物形成和结构分析

- 铜(I)和钯(II)配合物: 4,5-双(甲硫基)-1,3-二噻吩-2-硫酮已用于合成铜(I)和钯(II)配合物。由于配位键和 S⋯S 接触,这些配合物表现出独特的带状结构,表明在分子工程和材料科学中具有潜在应用 (Dai 等人,2004)。

晶体结构和分子间相互作用

- 硫酮与酮对晶体堆积的影响: 与其酮类似物相比,该化合物表现出独特的分子间接触模式,影响晶体堆积。此类研究对于理解和操作结晶材料以用于各种科学应用至关重要 (Azov 等人,2011)。

新型化合物的合成和表征

- 锡代-1,2-二硫代醇酸盐化合物: 涉及 4,5-双(甲硫基)-1,3-二噻吩-2-硫酮的合成导致具有独特晶体结构的新型化合物。这说明了它在合成具有化学和材料科学潜在应用的新化合物中的作用 (Bordinhão 等人,2008)。

配位聚合物和键合研究

- 基于二硫烯的配位聚合物: 该化合物有助于形成与汞(II)的新型配位聚合物,提供了对硫羰基键合及其在聚合物科学中的意义的见解 (Hameau 等人,2006)。

电子和光学性质

- 给电子化合物和光致变色性质: 该化合物是合成给电子化合物和研究其光致变色性质的关键前体,这对于开发用于电子和光学应用的新材料至关重要 (Ortica 等人,2007)。

安全和危害

属性

IUPAC Name |

4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFVXSUZSDYZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=S)S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327035 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49638-64-4 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural formula and molecular weight of 4,5-Bis(methylthio)-1,3-dithiole-2-thione?

A1: 4,5-Bis(methylthio)-1,3-dithiole-2-thione (C5H6S5) has a molecular weight of 210.38 g/mol. Its structure features a 1,3-dithiole-2-thione core with two methylthio (-SCH3) groups attached to the 4 and 5 positions.

Q2: Why is 4,5-Bis(methylthio)-1,3-dithiole-2-thione of interest to researchers studying coordination polymers?

A2: This compound is particularly interesting due to its versatile coordination behavior. It can act as a ligand through both its thiocarbonyl sulfur atom and its dithioether sulfur atoms. [4] This allows for the formation of diverse coordination polymers with various metals, including copper(I) and silver(I). [4]

Q3: What kind of structures have been observed in coordination polymers containing 4,5-Bis(methylthio)-1,3-dithiole-2-thione?

A3: Research has shown that 4,5-Bis(methylthio)-1,3-dithiole-2-thione can form a range of fascinating structures. For example, with copper(I) thiocyanate, it forms an infinite chain structure linked by thiocyanate bridges, creating a three-dimensional network through interchain S···S contacts. [1,6]

Q4: Has 4,5-Bis(methylthio)-1,3-dithiole-2-thione been used in the synthesis of other interesting organic compounds?

A4: Yes, it serves as a valuable building block in organic synthesis. For example, it has been used in the preparation of octaethylphthalocyanines fused with tetrathiafulvalene (TTF) units, leading to compounds with interesting electrochemical properties. [2]

Q5: Are there any known methods for electrochemically synthesizing 4,5-Bis(methylthio)-1,3-dithiole-2-thione?

A5: Yes, electrochemical methods utilizing carbon disulfide in the presence of carbon monosulfide have been explored for its synthesis. [5,8] This approach offers an alternative to traditional chemical synthesis routes.

Q6: Beyond its use in coordination polymers, are there other potential applications for 4,5-Bis(methylthio)-1,3-dithiole-2-thione?

A6: Its incorporation into TTF-fused phthalocyanines suggests potential applications in materials science, particularly in the development of new materials with interesting electronic and optical properties. [2] Furthermore, its sulfur-rich nature could be of interest in areas like battery technology.

Q7: What are some future directions for research on 4,5-Bis(methylthio)-1,3-dithiole-2-thione?

A7: Future research could explore the use of different metals and bridging ligands to further expand the structural diversity of its coordination polymers. Investigating the properties of these polymers, such as their conductivity and magnetic behavior, could uncover novel applications in materials science and beyond.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。